molecular formula C32H37F6N5O2 B14123965 4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid

4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid

Cat. No.: B14123965
M. Wt: 637.7 g/mol
InChI Key: MSVPKXTXGBHUFI-RGHREOILSA-N
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Description

4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by multiple functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid involves several steps, including the formation of intermediate compounds. The process typically starts with the preparation of the tetrazole ring, followed by the introduction of the trifluoromethyl groups and the benzazepine structure. The final step involves the cyclohexane carboxylic acid moiety. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration reactions can be performed using appropriate reagents like bromine or nitric acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: A related compound with similar trifluoromethyl groups.

    Leflunomide: Shares structural similarities and is used in medical applications.

    Quaternary Ammonium Compounds: Known for their antimicrobial properties.

Uniqueness

4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H37F6N5O2

Molecular Weight

637.7 g/mol

IUPAC Name

4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C32H37F6N5O2/c1-18-11-19(2)28-26(12-18)25(5-4-10-43(28)17-20-6-8-22(9-7-20)30(44)45)27(29-39-41-42(3)40-29)15-21-13-23(31(33,34)35)16-24(14-21)32(36,37)38/h11-14,16,20,22,25,27H,4-10,15,17H2,1-3H3,(H,44,45)/t20?,22?,25-,27?/m0/s1

InChI Key

MSVPKXTXGBHUFI-RGHREOILSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)C(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)C(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C

Origin of Product

United States

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